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Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous

aspects of plant growth and development, including cell division, differentiation, and

senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for

understanding their physiological functions and for applications in agriculture and drug

development.[1] This document provides a comprehensive guide to the sample preparation,

extraction, purification, and quantification of cytokinins from plant tissues, with a special

emphasis on the use of deuterated internal standards for precise and accurate analysis by

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of deuterated internal standards is a gold standard in quantitative mass spectrometry.

[2] These standards are chemically identical to the analytes of interest but have a higher mass

due to the substitution of hydrogen atoms with deuterium.[2] This allows them to be

differentiated by the mass spectrometer while ensuring they behave similarly during extraction

and analysis, thereby correcting for matrix effects and variations in instrument response.[2][3]

Principle of the Method
The protocol described herein involves the extraction of cytokinins from homogenized plant

tissue using a modified Bieleski's solvent.[4][5] Deuterated internal standards are added at the

beginning of the procedure to compensate for any loss of analytes during sample preparation.
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[1] The crude extract is then purified using solid-phase extraction (SPE) to remove interfering

substances.[1][4] Finally, the purified sample is analyzed by ultra-performance liquid

chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for sensitive and

selective quantification of various cytokinin species.[1][6]

Data Presentation
Table 1: Relative Recovery Rates of Different Extraction
Solvents
The choice of extraction solvent significantly affects the recovery of cytokinins. A modified

Bieleski's solvent has been shown to provide high responses for deuterated cytokinins.[4][5]

Extraction Solvent Key Components
Relative Recovery
Rate

Reference

Modified Bieleski's

Methanol, Formic

Acid, Water (15:1:4,

v/v/v)

High [4][5]

80% Methanol
Methanol, Water

(80:20, v/v)
Moderate [4]

Bieleski's MCF-7
Methanol, Chloroform,

Formic Acid, Water
Moderate [4]

Table 2: Typical Limits of Detection (LOD) for Various
Cytokinin Species by UPLC-MS/MS
The use of UPLC-MS/MS allows for highly sensitive detection of cytokinins, with detection limits

often in the femtomole range.[6][7]
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Cytokinin Class Analyte
Limit of Detection
(LOD)

Reference

Free Bases trans-Zeatin (tZ) ~1 fmol [6]

N6-(Δ2-

isopentenyl)adenine

(iP)

~1 fmol [6]

Ribosides
trans-Zeatin Riboside

(tZR)
~1 fmol [6]

N6-(Δ2-

isopentenyl)adenosine

(iPR)

~1 fmol [6]

O-Glucosides
trans-Zeatin-O-

glucoside (tZOG)
5-25 fmol [6]

Nucleotides

trans-Zeatin Riboside

Monophosphate

(tZRMP)

5-25 fmol [6]

Experimental Protocols
Materials and Reagents

Plant Tissue: Fresh leaf or other tissue, immediately frozen in liquid nitrogen.[1][8]

Deuterated Cytokinin Internal Standards: e.g., [²H₅]tZ, [²H₅]tZR.[1]

Analytical Standards: Non-labeled cytokinin standards for calibration curves.

Extraction Buffer (Modified Bieleski's Solvent): Methanol:Formic Acid:Water (15:1:4, v/v/v),

chilled to -20°C.[4][5][8]

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g.,

Oasis MCX).[1][4]

Methanol
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Formic Acid

Ammonium Hydroxide

Acetic Acid

Acetonitrile (gradient grade)

Liquid Nitrogen

Sample Collection and Homogenization
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic

activity.[1][8]

Store samples at -80°C until processing.[1]

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a

cryogenic grinder.[8]

Cytokinin Extraction
Accurately weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.[1]

Prepare the extraction buffer and spike it with the deuterated internal standards (e.g., 1 ng

[²H₅]tZ, 0.1 ng [²H₅]tZR per 800 µl of buffer).[8]

Add 1 mL of the extraction buffer containing the internal standards to each sample tube.[1]

Vortex vigorously to ensure thorough mixing.

Incubate the samples overnight at -20°C.[8]

Centrifuge the samples at a low temperature (e.g., 4°C) for 20 minutes at a high speed (e.g.,

1,913 x g).[8]

Carefully collect the supernatant. For exhaustive extraction, a second extraction of the pellet

with another 0.5 mL of extraction buffer can be performed.[1]
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Combine the supernatants.

Solid-Phase Extraction (SPE) Purification
This step is crucial for removing matrix components that can interfere with LC-MS/MS analysis.

[1][4]

Condition the SPE Cartridge:

Pass 1 mL of methanol through the Oasis MCX cartridge.[1]

Equilibrate the cartridge with 1 mL of 1 M formic acid.[8]

Load the Sample:

Dilute the combined supernatant with water or 1 M formic acid to reduce the methanol

concentration to below 10%.[1]

Load the diluted sample onto the conditioned SPE cartridge.[8]

Wash the Cartridge:

Wash the cartridge with 1 mL of 1 M formic acid.[8]

Wash the cartridge with 1 mL of methanol to remove interfering substances.[8]

Elute the Cytokinins:

Elute the cytokinin bases, ribosides, and glucosides with 0.35 N ammonium hydroxide in

60% methanol.[8]

Dry and Reconstitute:

Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[8]

Reconstitute the dried sample in a small volume (e.g., 50 µL) of 0.1% (v/v) acetic acid or

5% acetonitrile for LC-MS/MS analysis.[8][9]
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LC-MS/MS Analysis
Chromatographic Separation:

Inject the reconstituted sample into a UPLC system equipped with a C18 reversed-phase

column.[1]

A gradient elution using solvents such as 0.1% formic acid in water (Solvent A) and 0.1%

formic acid in methanol or acetonitrile (Solvent B) is typically employed for separation.[9]

Mass Spectrometry Detection:

The UPLC system is coupled to a tandem mass spectrometer equipped with an

electrospray ionization (ESI) source.[6]

Cytokinins are typically detected in the positive ion mode.[10]

The analysis is performed in the multiple reaction monitoring (MRM) mode for high

selectivity and sensitivity.[6]

Quantification:

Create a calibration curve for each cytokinin using analytical standards of known

concentrations.[1]

Quantify the endogenous cytokinins by comparing the peak area ratio of the endogenous

cytokinin to its corresponding deuterated internal standard against the calibration curve.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cytokinin Analysis
Using Deuterated Standards]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395866#sample-preparation-for-cytokinin-analysis-
with-deuterated-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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